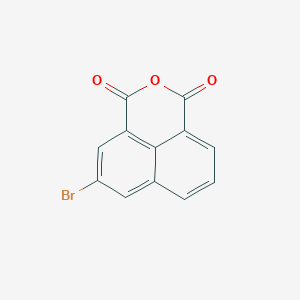

3-Bromo-1,8-naphthalic anhydride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[de]isochromene-1,3-dione typically involves the bromination of benzo[de]isochromene-1,3-dione. One common method includes the reaction of benzo[de]isochromene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for 5-Bromobenzo[de]isochromene-1,3-dione are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-1,8-naphthalic anhydride is widely used as a reagent in organic synthesis. It acts as a building block for the preparation of various derivatives and complex organic molecules.

Reactions Involving this compound

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse functionalized products.

- Formation of Naphthalimide Derivatives : It can be utilized to synthesize naphthalimide compounds, which are important in dye and pharmaceutical applications.

Material Science

Due to its chromophoric properties, this compound is employed in the development of new materials, including dyes and pigments. Its ability to absorb light makes it suitable for applications in photonic devices.

Case Study: Dye Synthesis

A study demonstrated the use of this compound in synthesizing fluorescent dyes that exhibit strong photostability and high quantum yields. These dyes are applicable in biological imaging and sensor technologies.

Biological Applications

Research has indicated potential biological activities of this compound, including antimicrobial and anticancer properties.

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Protein Chemistry

The compound is also utilized in protein labeling and modification techniques. It can form stable conjugates with proteins, facilitating studies in protein interactions and dynamics.

Applications in Western Blotting

This compound has been employed to enhance detection methods in Western blotting by modifying proteins for better visualization.

Data Table: Comparison of Applications

Mécanisme D'action

The mechanism of action of 5-Bromobenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the isochromene-1,3-dione core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate various biochemical processes .

Comparaison Avec Des Composés Similaires

- 4-Bromo-1,8-naphthalic anhydride

- 1,8-Naphthalic anhydride

- 4-Nitro-1,8-naphthalic anhydride

- 1,4,5,8-Naphthalenetetracarboxylic dianhydride

Comparison: 5-Bromobenzo[de]isochromene-1,3-dione is unique due to its specific bromination pattern and the presence of the isochromene-1,3-dione core. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the bromine atom enhances its reactivity in substitution reactions, while the isochromene-1,3-dione core contributes to its chromophoric properties .

Activité Biologique

3-Bromo-1,8-naphthalic anhydride (CAS No. 24050-49-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various studies.

- Molecular Formula : C₁₂H₅BrO₃

- Molecular Weight : 277.076 g/mol

- Appearance : White to yellow or cream to pale brown powder

- Melting Point : 240-248 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its ability to interact with DNA and influence cellular processes:

- DNA Intercalation : The compound has been shown to intercalate into DNA, which disrupts normal DNA function and can lead to cell cycle arrest and apoptosis in cancer cells .

- Topoisomerase Inhibition : It inhibits topoisomerase IIα, an enzyme crucial for DNA replication and transcription, further contributing to its anticancer properties .

- Reactive Oxygen Species (ROS) Production : The compound induces ROS production, which can lead to oxidative stress and subsequent cell death in cancer cells .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound and its derivatives:

- Anticancer Activity : A study reported that derivatives of naphthalimides, including those based on this compound, exhibited significant cytotoxic effects against HepG2 liver cancer cells with IC₅₀ values ranging from 3.12 µM to 30.87 µM . The compounds were found to induce cell cycle arrest primarily in the G0/G1 phase.

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| This compound derivative | 3.12 - 30.87 | DNA intercalation, Topo II inhibition |

| Mitonafide analog | Lower than 3.12 | Stronger intercalator |

- Fluorescent Properties : Another study synthesized novel naphthalimide derivatives that displayed selective fluorescence responses to metal ions like Pb²⁺, indicating their potential as probes in biological assays . This property can be leveraged for tracking cellular processes or detecting specific ions in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the bromination of naphthalic anhydride followed by purification steps such as recrystallization or chromatography .

Applications in Medicinal Chemistry

The biological activities associated with this compound make it a valuable compound in drug development:

- Antitumor Agents : Its ability to induce apoptosis and inhibit critical enzymes makes it a candidate for developing new anticancer therapies.

- Fluorescent Probes : The fluorescent properties of its derivatives can be utilized for imaging and tracking within biological systems.

Propriétés

IUPAC Name |

7-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFXCSFCWZGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397888 | |

| Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24050-49-5 | |

| Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.